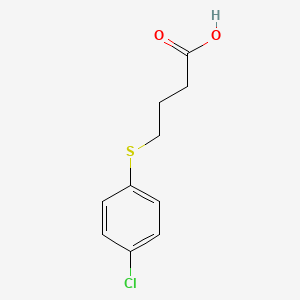

4-(4-Chloro-phenylsulfanyl)-butyric acid

Description

Contextualization within the Butyric Acid Derivative Landscape

Butyric acid, a short-chain fatty acid, and its derivatives are significant molecules in biochemistry and pharmacology. Butyrate (B1204436) itself is known to be an inhibitor of histone deacetylase (HDAC) enzymes. mdpi.com HDACs play a crucial role in regulating gene expression by altering the acetylated state of histones, which are key proteins in the packaging of DNA. mdpi.comyoutube.com The inhibition of HDACs is a major focus in cancer research, as it can lead to the reactivation of tumor suppressor genes. nih.govnih.gov

Butyric acid derivatives are investigated to improve upon the pharmacological properties of the parent molecule. nih.gov Prodrugs of butyric acid, for instance, have been developed as HDAC inhibitors with potential applications in treating malignant gliomas. nih.gov The research into compounds like 4-(4-Chloro-phenylsulfanyl)-butyric acid is therefore situated within this broader effort to discover novel and effective therapeutic agents that leverage the biological activity of butyric acid. nih.govmdpi.com

Chemical Scaffold Analysis and Research Rationale

The specific structure of this compound suggests a deliberate design to combine the features of its constituent parts. The butyric acid "head" provides the potential for HDAC inhibition or other biological activities associated with short-chain fatty acids. The thioether and chlorophenyl "tail" can modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Positioning within Thioether and Halogenated Organic Compound Research

The inclusion of both a thioether linkage and a chlorinated phenyl group places this compound within two other significant areas of chemical research.

Thioether Compounds: Thioethers are a class of organosulfur compounds that are prevalent in medicinal chemistry. The thioether bond can serve as a stable linker between different molecular fragments and can contribute to the biological activity of a compound. lookchem.comscbt.com Thioether-containing molecules have been explored for a wide range of applications, including as potential anticancer and antimicrobial agents. scbt.com The replacement of more labile bonds, like disulfides, with a thioether bridge is a strategy used to enhance the stability of therapeutic peptides. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRQBQHVYFSULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367987 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29193-63-3 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 4-(4-Chloro-phenylsulfanyl)-butyric Acid

The construction of the this compound scaffold primarily relies on the nucleophilic substitution reaction between a sulfur-based nucleophile and a butyric acid derivative electrophile.

Strategies for Carbon-Sulfur Bond Formation in Butyric Acid Derivatives

The cornerstone of synthesizing this compound is the formation of the thioether linkage. A prevalent and effective method is the reaction of 4-chlorothiophenol (B41493) with a butyric acid derivative bearing a leaving group at the 4-position. This is a classic example of an SN2 reaction, where the thiolate anion acts as the nucleophile.

A common approach involves the reaction of 4-chlorothiophenol with a 4-halobutyric acid ester, such as methyl 4-bromobutanoate, in the presence of a base. The base, typically a carbonate like potassium carbonate or an alkoxide, deprotonates the thiol to form the more nucleophilic thiolate, which then displaces the halide from the butyric acid derivative.

Alternatively, activating the hydroxyl group of a 4-hydroxybutyric acid derivative to form a good leaving group, such as a tosylate or mesylate, is also a highly effective strategy. The subsequent reaction with 4-chlorothiophenolate leads to the formation of the desired carbon-sulfur bond. This method has been successfully applied in the synthesis of analogous 4-arylsulfanyl-substituted kainoid analogues, where a mesylate at the 4-position of a proline derivative was displaced by various aromatic thiolates. nih.govlookchem.com

The table below summarizes common strategies for C-S bond formation in the synthesis of related arylthio-alkanoic acids.

| Starting Material (Butyric Acid Derivative) | Reagent (Sulfur Source) | Reaction Type | Key Conditions |

| 4-Halobutyric acid ester | 4-Chlorothiophenol | Nucleophilic Substitution (SN2) | Basic conditions (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, Acetone) |

| 4-Hydroxybutyric acid ester | 4-Chlorothiophenol | Mesylation/Tosylation followed by Nucleophilic Substitution (SN2) | 1. Mesyl chloride or Tosyl chloride, base (e.g., triethylamine). 2. 4-Chlorothiophenol, base. |

| γ-Butyrolactone | 4-Chlorothiophenol | Ring-opening reaction | Acid or base catalysis |

Regioselective Functionalization of the Butyric Acid Backbone

The regioselectivity in the synthesis of this compound is inherently controlled by the choice of starting materials. By utilizing a butyric acid derivative that is already functionalized at the 4-position (e.g., 4-bromo- or 4-hydroxybutyric acid), the carbon-sulfur bond formation is directed specifically to this position. The other positions on the butyric acid backbone (2 and 3) are generally not reactive under the conditions used for thioether formation. This ensures that the 4-chlorophenylthio group is introduced at the desired location without the formation of constitutional isomers.

Introduction of the 4-Chloro-Phenyl Substituent

The 4-chloro-phenyl substituent is introduced as a single unit in the form of 4-chlorothiophenol. This commercially available reagent provides the pre-functionalized aromatic ring and the sulfur nucleophile in one package. The synthesis of 4-chlorothiophenol itself can be achieved through several established methods, such as the reduction of 4-chlorobenzenesulfonyl chloride.

Stereoselective Synthesis of Enantiopure this compound (If Chiral Centers are Introduced through Derivatization)

The parent molecule, this compound, is achiral. However, chiral centers can be introduced through derivatization of the butyric acid backbone, for instance, by introducing a substituent at the 2- or 3-position. In such cases, stereoselective synthesis becomes crucial.

While specific literature on the stereoselective synthesis of chiral derivatives of this compound is not abundant, general strategies for asymmetric synthesis can be applied. For example, in the synthesis of the analogous (S)-3-(2-thienylthio) butyric acid, a chiral starting material, (R)-methyl 3-hydroxybutyrate, was used. google.com This chiral precursor was converted to a tosylate, and subsequent SN2 reaction with the thiolate proceeded with inversion of configuration, leading to the (S)-enantiomer of the product.

A similar strategy could be employed for a chiral derivative of this compound. The following table outlines a potential stereoselective route.

| Chiral Starting Material | Key Reaction Step | Resulting Stereochemistry |

| (R)-3-Hydroxybutyric acid ester | Tosylation followed by SN2 with 4-chlorothiophenolate | (S)-3-(4-Chlorophenylsulfanyl)butyric acid ester |

| (S)-3-Hydroxybutyric acid ester | Tosylation followed by SN2 with 4-chlorothiophenolate | (R)-3-(4-Chlorophenylsulfanyl)butyric acid ester |

Design and Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives allows for the exploration of structure-activity relationships and the fine-tuning of the molecule's properties.

Modifications of the Butyric Acid Moiety

Modifications to the butyric acid portion of the molecule can involve altering the chain length, introducing branching, or adding other functional groups.

Chain Length Modification: Homologs of this compound can be synthesized by starting with the corresponding ω-haloalkanoic acids. For example, using 5-bromovaleric acid or 3-bromopropionic acid would yield analogs with longer or shorter alkyl chains, respectively.

Introduction of Substituents: Analogs with substituents on the butyric acid chain can be prepared from appropriately functionalized starting materials. For instance, to synthesize a 2-methyl derivative, one could start with methyl 2-methyl-4-bromobutanoate. The synthesis of various butanoic acid derivatives with different functionalities has been reported, providing a basis for creating a diverse range of analogs. biointerfaceresearch.commdpi.com

The table below presents examples of potential modifications to the butyric acid moiety and the required starting materials.

| Desired Modification | Potential Starting Material |

| Shortened Alkyl Chain | 3-Halopropionic acid derivative |

| Lengthened Alkyl Chain | 5-Halovaleric acid derivative |

| Methylation at C-2 | 2-Methyl-4-halobutyric acid derivative |

| Hydroxylation at C-3 | 3-Hydroxy-4-halobutyric acid derivative |

Substituent Effects on the Phenylsulfane Group

The chemical identity and reactivity of the phenylsulfanyl group in this compound are significantly influenced by the chloro-substituent on the aromatic ring. Substituents on an aromatic ring exert their influence through a combination of inductive and resonance effects, which alter the electron density distribution within the molecule. numberanalytics.com

The chloro group at the para-position (position 4) of the phenyl ring is a classic example of a substituent with competing electronic effects.

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma (σ) bond framework. This is a distance-dependent effect that deactivates the ring by making it more electron-poor. numberanalytics.com

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the pi (π) system of the benzene (B151609) ring. This donation of electron density partially counteracts the inductive withdrawal. numberanalytics.com

However, for halogens like chlorine, the inductive effect is generally stronger than the resonance effect. Consequently, the 4-chloro substituent, on balance, acts as an electron-withdrawing group and a deactivating group for electrophilic aromatic substitution reactions. lumenlearning.com This deactivation means that reactions involving the aromatic ring as a nucleophile would proceed more slowly compared to unsubstituted benzene. lumenlearning.com

The net electron-withdrawing nature of the 4-chloro group also decreases the electron density on the adjacent sulfur atom. This reduction in electron density affects the nucleophilicity of the sulfur and its susceptibility to oxidation. While specific quantitative data on the reactivity of this compound is not extensively detailed in the literature, the expected effects can be contextualized by comparing the electronic properties of the chloro group with other common substituents using Hammett constants (σ), which quantify the electronic influence of a substituent in the meta or para position.

Table 1: Hammett Constants for Common Para-Substituents This table illustrates the electronic effect of various substituents relative to hydrogen. A positive σₚ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

| Substituent (at para-position) | Hammett Constant (σₚ) |

|---|

Introduction of Bridging or Linker Moieties

The structure of this compound contains a terminal carboxylic acid group, which is a versatile functional handle for introducing a wide variety of bridging or linker moieties. These transformations are fundamental in fields like medicinal chemistry and materials science, where modifying a parent molecule's properties or linking it to other molecules is desired. The most common modifications involve converting the carboxylic acid into amides or esters.

Amide Bond Formation: The formation of an amide bond is a robust and widely used chemical reaction. luxembourg-bio.com It involves coupling the carboxylic acid of this compound with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group. luxembourg-bio.com Common coupling reagents used for this purpose include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism generally involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bridge. luxembourg-bio.com This methodology allows for the introduction of linkers containing amino groups, such as amino acids or polyether amines. A related synthesis, the reaction between 4-chloroaniline (B138754) and glutaric anhydride, yields 4-[(4-chlorophenyl)carbamoyl]butanoic acid, demonstrating the formation of a stable amide linkage in a structurally similar system. mdpi.comresearchgate.net

Ester Bond Formation: Similarly, ester linkages can be introduced by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive derivative like an acyl chloride. Using an acyl chloride, formed by treating the parent acid with a reagent like thionyl chloride (SOCl₂), allows for a rapid reaction with an alcohol, often in the presence of a non-nucleophilic base, to form the desired ester bridge.

These chemical transformations enable the covalent attachment of this compound to a diverse range of molecular scaffolds, effectively using the butyric acid chain as a flexible linker.

Table 2: Examples of Linker Introduction Reactions This table outlines common reactions to introduce bridging moieties starting from this compound.

| Linker Type | Reagents | Resulting General Structure |

|---|

Biological Activities and Molecular Mechanisms of Action

Enzyme Inhibition Studies of 4-(4-Chloro-phenylsulfanyl)-butyric Acid

The structure of this compound incorporates both a butyric acid moiety and a thioether linkage, suggesting that its enzyme inhibition profile may overlap with compounds from both these chemical classes.

Based on its structural components, this compound is hypothesized to interact with enzymes targeted by butyric acid and thioether-containing molecules.

Histone Deacetylases (HDACs): Butyric acid and its derivatives, such as 4-phenylbutyric acid (4-PBA), are well-established inhibitors of class I and II histone deacetylases (HDACs). nih.govmedchemexpress.comwikipedia.orgnih.gov HDACs are crucial enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. scbt.com Inhibition of HDACs by butyrate (B1204436) results in histone hyperacetylation, which is associated with the regulation of gene expression, cell cycle arrest, and induction of apoptosis. nih.govaacrjournals.org Given the presence of the butyric acid backbone, HDACs represent a primary potential target for this compound.

Fatty Acid Synthase (FAS): Certain thioethers, particularly those derived from Allium vegetables like garlic, have demonstrated inhibitory effects against fatty acid synthase (FAS). tandfonline.comtandfonline.com FAS is a key enzyme in the de novo synthesis of fatty acids, and its overexpression is linked to various metabolic diseases and cancers. tandfonline.com The thioether bond in this compound suggests FAS as another potential enzyme target.

Other Potential Targets for Thioethers: Recent studies have expanded the range of enzymes known to be inhibited by novel thioether compounds. These include:

Tyrosyl-DNA Phosphodiesterase 1 (TDP1), TDP2, and Poly (ADP-Ribose) Polymerase 1 (PARP1): Hybrid compounds containing both usnic acid and a thioether fragment have been shown to inhibit these enzymes, which are involved in DNA repair pathways. nih.gov

Xanthine Oxidase (XO), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE): A series of 1,2,4-oxadiazole (B8745197) thioether derivatives were found to be potent inhibitors of these enzymes. uludag.edu.tr

While the inhibitory potency of this compound has not been experimentally determined, data from related compounds provide a reference for its potential efficacy.

Butyrate derivatives are known to inhibit HDACs at millimolar to sub-millimolar concentrations. For instance, butyrate itself is a potent HDAC inhibitor with an IC50 value of 0.09 mM in nuclear extracts from HT-29 colon carcinoma cells. gsartor.org 4-Phenylbutyric acid also functions as an HDAC inhibitor, typically applied in research at concentrations around 2 mM. medchemexpress.com

Thioether compounds have shown varied and sometimes potent inhibitory activities against their targets. Diallyl trisulfide (DATS), a thioether from garlic, is a powerful inhibitor of fatty acid synthase with an IC50 of 8.37 μM. tandfonline.comtandfonline.com More complex synthetic thioethers have also demonstrated significant potency.

The following table summarizes the inhibitory potency of various butyric acid derivatives and thioether compounds against their respective enzyme targets.

| Inhibitor Compound | Enzyme Target | Reported IC50 Value | Reference |

|---|---|---|---|

| Butyrate | Histone Deacetylase (HDAC) | 0.09 mM | gsartor.org |

| Diallyl Trisulfide (DATS) | Fatty Acid Synthase (FAS) | 8.37 µM | tandfonline.comtandfonline.com |

| Usnic Acid-Thioether Hybrids | Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | 1.4 - 25.2 µM | nih.gov |

| 1,2,4-Oxadiazole-Thioether (Compound 4h) | Xanthine Oxidase (XO) | 0.41 µM | uludag.edu.tr |

| 1,2,4-Oxadiazole-Thioether (Compound 4h) | Acetylcholinesterase (AChE) | 0.95 µM | uludag.edu.tr |

| 1,2,4-Oxadiazole-Thioether (Compound 4h) | Butyrylcholinesterase (BChE) | 1.49 µM | uludag.edu.tr |

The mode of enzyme inhibition can provide insight into the molecular interactions between an inhibitor and its target.

HDAC Inhibition: Butyrate and other short-chain fatty acid inhibitors of HDACs are thought to act in a noncompetitive manner. gsartor.org

FAS Inhibition: The thioether DATS was found to inactivate FAS through affinity-labeling kinetics, indicating a covalent interaction. It targets essential sulfhydryl groups on both the acyl-carrier protein and β-ketoacyl synthase domains of the enzyme. tandfonline.com

TDP1 Inhibition: The most effective usnic acid-thioether hybrid inhibitors of TDP1 were found to exhibit an uncompetitive mode of inhibition. nih.gov

Modulation of Intracellular Signaling Pathways

The structural similarity of this compound to 4-phenylbutyric acid (4-PBA) and butyric acid suggests it may modulate similar critical cellular pathways, including the endoplasmic reticulum stress response and gene expression via epigenetic mechanisms.

4-PBA is widely recognized as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress. plos.orgfrontiersin.org ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the Unfolded Protein Response (UPR). nih.gov Chronic ER stress can lead to cell death and is implicated in numerous diseases. nih.govsigmaaldrich.com

4-PBA is thought to function by interacting with hydrophobic regions of unfolded proteins, thereby preventing their aggregation and facilitating proper folding. nih.gov Studies have shown that 4-PBA can effectively reduce ER stress markers and subsequent apoptosis in various cell types, including chondrocytes. nih.gov Given that this compound shares the core butyric acid structure with a phenyl-containing substituent, it is plausible that it could also function as a chemical chaperone to mitigate ER stress.

The most prominent mechanism by which butyric acid and 4-PBA influence gene expression is through the inhibition of HDACs. nih.govplos.orgnih.gov By inhibiting HDAC activity, these compounds promote an acetylated state of histones. scbt.com This "relaxed" chromatin structure allows transcription factors greater access to DNA, leading to changes in the expression of specific genes. nih.govscbt.com

This mechanism has several downstream consequences:

Cell Cycle Arrest: HDAC inhibition by butyrate can lead to the transcriptional activation of the p21 gene. nih.gov The p21 protein is an inhibitor of cyclin-dependent kinases, and its upregulation can arrest the cell cycle. nih.gov

Modulation of Inflammatory Responses: In gastric cancer cells, 4-PBA was found to upregulate Interleukin-8 (IL-8) by enhancing histone acetylation at the IL-8 promoter region, which subsequently promoted cell migration. nih.govnih.gov

Regulation of Differentiation: 4-PBA has been shown to exert stage-specific effects on the cardiac differentiation of embryonic stem cells, an effect attributed to its HDAC inhibitory function. plos.org

The table below outlines the inferred effects on signaling pathways based on studies of related compounds.

| Signaling Pathway/Process | Inferred Effect | Mechanism (Based on Related Compounds) | Key Downstream Consequences | Reference |

|---|---|---|---|---|

| Proteostasis and ER Stress | Alleviation of ER Stress | Acts as a chemical chaperone, preventing protein aggregation and aiding protein folding. | Reduction of UPR signaling and apoptosis. | plos.orgfrontiersin.orgnih.gov |

| Gene Expression | Modulation of Transcription | Inhibition of Histone Deacetylases (HDACs), leading to histone hyperacetylation. | Activation of genes like p21 (cell cycle arrest) and IL-8 (inflammation/migration). | nih.govplos.orgnih.govnih.gov |

Interaction with Nuclear Receptors and Transcription Factors (e.g., PPAR-alpha, as observed for related compounds)

While direct studies on this compound's interaction with nuclear receptors are limited, research on the related compound 4-phenylbutyric acid (4-PBA) provides valuable insights. Studies have shown that 4-PBA can upregulate the expression of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-alpha). nih.govnih.govresearchgate.net This upregulation is not only transcriptional but also involves stabilization of the PPAR-alpha protein. nih.govnih.govresearchgate.net

In the context of hepatocellular carcinoma (HCC), the activation of PPAR-alpha by 4-PBA has been linked to the initiation of liver cancer stem cells through the Wnt5b-Fzd5 mediating β-catenin signaling pathway. nih.govnih.gov Intervention with a PPAR-alpha inhibitor was found to reverse the tumor-promoting effects of 4-PBA, highlighting the critical role of this nuclear receptor in the compound's activity. nih.govnih.gov High expression of PPAR-alpha has been associated with a poor prognosis in HCC patients. nih.govnih.gov

Cellular Effects and Pharmacodynamics

Assessment of Cell Growth Modulation in Various Cell Lines

The modulation of cell growth by related compounds has been observed in various cell lines. For instance, 4-phenylbutyrate (B1260699) has been shown to inhibit the growth of human pancreatic tumor cells both in vitro and in vivo. nih.gov This anti-proliferative effect was associated with the inhibition of histone deacetylation and a decrease in cell proliferation markers. nih.gov

Similarly, butyrate, a short-chain fatty acid, rapidly induces growth inhibition in HT-29 colon adenocarcinoma cells. nih.gov Treatment with butyrate led to a significant decrease in cell numbers and was found to arrest cell growth early in the G1 phase of the cell cycle. nih.gov

Induction of Apoptosis or Cell Cycle Arrest Mechanisms

Research on related compounds demonstrates the ability to induce apoptosis and cell cycle arrest. 4-phenylbutyric acid has been found to prevent glucocorticoid-induced osteoblast apoptosis by reducing endoplasmic reticulum stress. nih.gov

Butyrate has been shown to induce not only apoptosis but also cell cycle arrest at the G1/S boundary in Madin-Darby bovine kidney (MDBK) cells. nih.gov This cell cycle arrest is believed to be caused by the targeting of genes relevant to the DNA replication apparatus. nih.gov Specifically, butyrate treatment down-regulates the expression of genes such as ORC1 and MCM3, which are critical for the initiation of DNA replication. nih.gov In HL-60 cells, prodrugs that release butyric acid have been shown to significantly increase apoptosis. nih.gov

Impact on Cellular Differentiation Processes

The influence of butyrate and its derivatives on cellular differentiation is also a significant area of study. Butyrate can inhibit the retinoic acid-induced differentiation of F9 teratocarcinoma stem cells into parietal endoderm cells. nih.gov This inhibition is thought to be mediated by the inhibition of histone deacetylation. nih.gov

Conversely, in other cell types, butyrate can induce differentiation. In HT-29 colon adenocarcinoma cells, butyrate treatment leads to a marked induction of alkaline phosphatase mRNA expression, a marker of differentiation. nih.gov Prodrugs that release butyric acid have also been found to induce cell differentiation in HL-60 cells. nih.gov

Preclinical Evaluation and Therapeutic Potential

In Vitro Pharmacological Profiling of 4-(4-Chloro-phenylsulfanyl)-butyric Acid

The initial step in characterizing a new compound involves in vitro pharmacological profiling, which aims to determine its biological effects at the cellular and molecular level. This typically includes assessing its efficacy, potency, and spectrum of biological activities.

Cell-based assays are fundamental in determining the efficacy and potency of a potential therapeutic agent. nih.gov These assays utilize living cells to measure a compound's biological response, providing valuable insights into its mechanism of action and effective concentration range. For a compound like this compound, a variety of cell-based assays would be employed to evaluate its potential anticancer, anti-inflammatory, and metabolic effects.

Given its structural resemblance to butyric acid, a known histone deacetylase (HDAC) inhibitor, initial assays would likely investigate its HDAC inhibitory activity. nih.govresearchgate.net The potency of the compound would be determined by calculating its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in these assays. For instance, in cancer cell lines, the efficacy of this compound could be assessed by measuring its ability to induce apoptosis or inhibit cell proliferation. nih.gov

The following table illustrates a hypothetical efficacy and potency profile for this compound based on typical cell-based assays for related compounds.

| Cell Line | Assay Type | Parameter Measured | Hypothetical IC50/EC50 |

| HT-29 (Colon Cancer) | Cell Viability (MTT Assay) | Inhibition of Cell Proliferation | 15 µM |

| MCF-7 (Breast Cancer) | Apoptosis (Caspase-3 Activity) | Induction of Apoptosis | 10 µM |

| RAW 264.7 (Macrophage) | Anti-inflammatory (LPS-induced NO production) | Inhibition of Nitric Oxide | 25 µM |

| 3T3-L1 (Adipocyte) | Lipogenesis Assay | Inhibition of Lipid Accumulation | 50 µM |

This table is illustrative and based on inferred activities from related compounds.

High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological targets, enabling the discovery of novel activities. nih.govnih.gov For this compound, HTS could be employed to screen for its effects on a wide range of enzymes, receptors, and signaling pathways. This approach is crucial for identifying both on-target and off-target effects, which can inform its therapeutic potential and potential side effects.

An HTS campaign for this compound could involve screening against a panel of MMPs, given the interest in MMP inhibitors for various diseases. nih.gov Additionally, screening against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other enzymes involved in metabolic and inflammatory pathways would provide a comprehensive biological profile. The results of such a screen would be instrumental in identifying novel therapeutic avenues for this compound.

In Vivo Efficacy Studies in Disease Models

Following promising in vitro results, the next step is to evaluate the compound's efficacy in living organisms using relevant disease models. These in vivo studies are essential for understanding how the compound behaves in a complex biological system and for providing proof-of-concept for its therapeutic potential.

The potential of this compound as an anticancer agent can be inferred from the activities of both butyric acid derivatives and MMP inhibitors. Butyric acid and its derivatives have been shown to inhibit the growth of cancer cells. nih.govnih.gov Furthermore, MMPs are known to play a crucial role in tumor invasion and metastasis, making them attractive targets for cancer therapy. nih.gov Inhibitors like Tanomastat have been investigated for their ability to block these processes.

In vivo studies for this compound would likely involve xenograft models, where human cancer cells are implanted into immunocompromised mice. The compound's ability to inhibit tumor growth, reduce metastasis, and prolong survival would be evaluated. For instance, a study could involve treating mice bearing colon cancer xenografts with the compound and monitoring tumor volume over time.

The following table summarizes potential in vivo studies in oncological models for this compound.

| Animal Model | Cancer Type | Key Outcome Measures | Inferred Potential Effect |

| Nude Mouse Xenograft | Colon Cancer | Tumor Volume, Metastasis to Lung/Liver | Reduction in tumor growth and metastasis |

| Syngeneic Mouse Model | Breast Cancer | Tumor Growth, Immune Cell Infiltration | Inhibition of tumor progression, modulation of tumor microenvironment |

| Transgenic Mouse Model | Prostate Cancer | Disease Progression, Survival Rate | Delayed onset of advanced disease, increased survival |

This table is illustrative and based on inferred activities from related compounds.

Butyric acid and 4-phenylbutyric acid have demonstrated anti-inflammatory properties in various models. nih.govmdpi.comnih.gov Butyrate (B1204436) is known to modulate immune responses and enhance intestinal barrier function. nih.gov It is plausible that this compound shares these anti-inflammatory effects.

In vivo studies to investigate the anti-inflammatory potential of this compound could utilize models of inflammatory bowel disease (IBD), rheumatoid arthritis, or systemic lupus erythematosus (SLE). nih.gov For example, in a mouse model of colitis, the compound's ability to reduce intestinal inflammation, improve clinical scores, and restore gut barrier integrity would be assessed. Similarly, in a model of arthritis, its effect on joint swelling and inflammatory markers would be measured. nih.gov

Butyric acid and its derivatives have garnered significant attention for their beneficial effects on metabolic health. nih.govresearchgate.netresearchgate.netbohrium.combiocrates.combioticsresearch.com Studies have shown that these compounds can improve insulin (B600854) sensitivity, regulate lipid metabolism, and protect against diet-induced obesity. nih.govresearchgate.netbohrium.combiocrates.comresearchgate.net The mechanism of action is often attributed to HDAC inhibition and the modulation of gut-brain signaling. nih.govresearchgate.netbioticsresearch.com

Given these precedents, this compound could be investigated in animal models of metabolic syndrome, obesity, and dyslipidemia. nih.gov For example, in a diet-induced obesity mouse model, the compound's effects on body weight, glucose tolerance, insulin sensitivity, and lipid profiles would be determined. nih.gov Its potential to reduce hepatic steatosis (fatty liver) could also be explored in relevant models.

Exploration in Neurodegenerative Disease Contexts (Inferred from 4-Phenylbutyric Acid Studies)

The exploration of this compound in neurodegenerative diseases is primarily extrapolated from the significant body of research on 4-phenylbutyric acid (4-PBA). 4-PBA, a chemical chaperone and histone deacetylase (HDAC) inhibitor, has demonstrated neuroprotective effects in a variety of preclinical models of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). reachmd.comsemanticscholar.org

The primary mechanism of action of 4-PBA in these contexts is its ability to alleviate endoplasmic reticulum (ER) stress and inhibit the aggregation of misfolded proteins, which are common pathological hallmarks of many neurodegenerative conditions. reachmd.comsemanticscholar.org By acting as a chemical chaperone, 4-PBA helps to stabilize protein conformation and facilitate proper folding, thereby preventing the accumulation of toxic protein aggregates. nih.gov

In preclinical studies, 4-PBA has been shown to:

Reduce the formation of amyloid-beta plaques, a key feature of Alzheimer's disease, and improve cognitive function in mouse models. nih.gov

Protect dopaminergic neurons from cell death and improve motor function in models of Parkinson's disease. nih.gov

Increase histone acetylation and extend survival in a mouse model of ALS. semanticscholar.org

Mitigate ER stress-induced neurodegeneration in a mouse model of Sandhoff disease, a lysosomal storage disorder with neurological involvement. nih.govoup.com

Reduce neuronal apoptosis and improve long-term spatial learning and memory after hypoxic-ischemic brain injury in neonatal rats. nih.gov

Given that this compound shares the same butyric acid core and a substituted aromatic ring, it is plausible that it could exhibit similar neuroprotective properties. The introduction of a chloro-phenylsulfanyl group in place of the phenyl group may modulate its lipophilicity, cell permeability, and interaction with biological targets, potentially leading to altered potency or a modified pharmacological profile. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.

Table 1: Summary of Neuroprotective Effects of 4-Phenylbutyric Acid (4-PBA) in Preclinical Models

| Disease Model | Key Findings | Reference |

| Alzheimer's Disease | Reduced amyloid plaque pathology, increased synaptic spine density, and improved cognition. | nih.gov |

| Parkinson's Disease | Protected dopaminergic neurons, reduced oxidative stress, and inhibited neuronal apoptosis. | nih.gov |

| Amyotrophic Lateral Sclerosis (ALS) | Extended survival and improved clinical and neuropathological phenotypes. | semanticscholar.org |

| Sandhoff Disease | Reduced apoptosis in spinal cord neurons and improved motor function and lifespan. | oup.com |

| Hypoxic-Ischemic Brain Injury | Attenuated ER stress-induced apoptosis and neuronal loss, and improved long-term memory. | nih.gov |

| Huntington's Disease | Exerted neuroprotective effects in a transgenic mouse model. | semanticscholar.org |

| Down Syndrome | Reduced protein aggregation and prevented premature senescence in iPSC-derived neurons. | nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Identification of Structural Features Critical for Potency and Selectivity

Based on the known activity of 4-PBA and general medicinal chemistry principles, the following structural features of this compound are likely to be critical for its potency and selectivity:

Butyric Acid Chain: The four-carbon carboxylic acid chain is a crucial element. In 4-PBA, this chain is believed to be important for its HDAC inhibitory activity. The length and flexibility of this chain can influence how the molecule fits into the active site of target enzymes.

Thioether Linkage: The sulfur atom in the thioether linkage introduces a degree of flexibility and has specific electronic properties that can influence binding interactions with target proteins.

Rational Design and Synthesis of Improved Analogs with Enhanced Therapeutic Indices

The rational design of improved analogs of this compound would aim to optimize its potency, selectivity, and pharmacokinetic properties. Several strategies could be employed:

Modification of the Butyric Acid Chain: The carboxylic acid group could be esterified to create prodrugs with improved oral bioavailability. For instance, a pivalyloxymethyl ester of butyric acid has been shown to be more potent than butyric acid itself in preclinical cancer models. nih.gov

Substitution on the Phenyl Ring: The position and nature of the substituent on the phenyl ring could be varied to fine-tune the electronic properties and steric bulk of the molecule. Introducing other halogens (e.g., fluorine, bromine) or small alkyl groups could modulate lipophilicity and target engagement.

Replacement of the Thioether Linkage: The thioether linkage could be replaced with other functional groups, such as an ether, sulfoxide, or sulfone, to explore the impact on activity and metabolic stability.

Bioisosteric Replacement: The entire chloro-phenylsulfanyl group could be replaced with other bioisosteres to explore different chemical spaces while maintaining key binding interactions.

The synthesis of such analogs would likely involve multi-step organic chemistry routes, potentially starting from commercially available substituted thiophenols and butyric acid derivatives.

Computational Approaches in SAR Elucidation and Predictive Modeling

In the absence of extensive experimental data, computational approaches can be invaluable for elucidating the SAR of this compound and predicting the properties of its analogs. These methods can include:

Molecular Docking: Docking studies could be performed to predict the binding mode of this compound and its analogs to potential target proteins, such as HDACs or other enzymes involved in neurodegenerative pathways. This can help to rationalize the importance of different structural features.

Quantitative Structure-Activity Relationship (QSAR): If a series of analogs with measured biological activity were available, QSAR models could be developed to correlate specific molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with their activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of binding and the role of conformational changes.

ADMET Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for synthesis and further testing.

By combining these computational techniques with targeted synthesis and biological evaluation, a more comprehensive understanding of the SAR of this compound and its analogs could be achieved, paving the way for the development of novel therapeutics for neurodegenerative diseases.

Metabolic Fate and Toxicological Profiles

In Vitro Metabolic Stability and Metabolite Identification of 4-(4-Chloro-phenylsulfanyl)-butyric Acid

There is currently no available data from in vitro studies, such as liver microsome or hepatocyte stability assays, for this compound. These assays are crucial for determining a compound's metabolic stability and for identifying its breakdown products.

Liver Microsome and Hepatocyte Stability Assays

Information regarding the stability of this compound when incubated with liver microsomes or hepatocytes is not present in the reviewed literature. Such studies would typically provide key parameters like the half-life (t½) and intrinsic clearance (CLint) of the compound, which are fundamental for predicting its metabolic fate in a living organism.

Identification of Biotransformation Pathways and Key Metabolites

Specific biotransformation pathways for this compound have not been documented. Based on its chemical structure, which includes a halogenated aromatic ring and a butyric acid side chain, it could be hypothesized that metabolism might occur through several routes. For instance, halogenated aromatic compounds are sometimes metabolized via the mercapturic acid pathway. This pathway typically involves the conjugation of the compound with glutathione, followed by a series of enzymatic reactions to form a mercapturic acid derivative that can be readily excreted. However, without experimental data, the involvement of this or any other pathway, such as oxidation of the aromatic ring or beta-oxidation of the butyric acid chain, remains speculative for this particular compound.

In Vivo Pharmacokinetic Profiles

There is no specific information available on the in vivo pharmacokinetic properties of this compound in any animal models or humans.

Absorption and Distribution Characteristics

Data on the absorption of this compound following oral or other routes of administration, as well as its distribution throughout the body's tissues and fluids, are not available in the public domain.

Excretion Pathways and Clearance Mechanisms

The pathways and mechanisms by which this compound and its potential metabolites are eliminated from the body have not been studied or reported.

Toxicological Assessment of this compound

A formal toxicological assessment of this compound could not be found in the available literature. There are no reports on its potential to cause systemic toxicity, organ-specific toxicity, genotoxicity, or carcinogenicity.

Genotoxicity and Mutagenicity Evaluations (e.g., Ames Test, Micronucleus Test)

Comprehensive searches of available scientific literature and toxicological databases did not yield any specific studies on the genotoxicity or mutagenicity of this compound. Consequently, there is no data available from standard assays such as the Ames test or the in vivo/in vitro micronucleus test to evaluate the potential of this compound to induce gene mutations or chromosomal damage.

Genotoxicity and Mutagenicity Data for this compound

| Test | Result |

|---|---|

| Ames Test | No data available |

Investigation of Systemic and Organ-Specific Effects

There is a lack of available information regarding the systemic and organ-specific effects of this compound in preclinical or clinical studies. Toxicological assessments that would identify potential target organs or systemic toxicities following exposure to this specific compound have not been reported in the public domain. Therefore, its effects on various organ systems remain uncharacterized.

Risk Assessment and Safety Pharmacology Considerations

A formal risk assessment or safety pharmacology evaluation for this compound is not available in the reviewed literature. The absence of toxicological data, including dose-response relationships and the identification of potential hazards, precludes any meaningful assessment of the risks associated with exposure to this compound. Safety pharmacology studies, which are crucial for identifying potential adverse effects on major physiological systems, have not been conducted or reported for this compound.

Advanced Research Methodologies and Analytical Approaches

Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation and Purity Assessment

The definitive identification and purity verification of 4-(4-Chloro-phenylsulfanyl)-butyric acid rely on a combination of spectroscopic and spectrometric methods. Each technique provides unique structural information, and together they offer a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule. For a related compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, ¹H NMR in a DMSO-d₆ solvent showed distinct resonances for hydroxyl (δ 12.10 ppm) and amide (δ 10.03 ppm) protons, as well as signals for the aromatic and aliphatic protons. semanticscholar.org Similarly, ¹³C NMR for this analogue revealed downfield resonances for the carbonyl carbons at δ 174.6 and 171.3 ppm. semanticscholar.orgresearchgate.net For this compound, one would expect to observe characteristic signals for the protons on the chlorophenyl ring, the three methylene (B1212753) groups of the butyric acid chain, and a signal for the carboxylic acid proton.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. In a study of a similar amide derivative, characteristic absorption bands were observed for the amide C=O stretch (1689 cm⁻¹), asymmetric carboxylate stretch (1662 cm⁻¹), and symmetric carboxylate stretch (1436 cm⁻¹). researchgate.netmdpi.com For this compound, key expected absorptions would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and bands corresponding to the C-S and C-Cl bonds, as well as aromatic C-H and C=C vibrations.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition. The molecular formula for this compound is C₁₀H₁₁ClO₂S, with a calculated molecular weight of approximately 230.71 g/mol . nih.gov MS analysis would confirm this mass and its characteristic isotopic pattern due to the presence of chlorine and sulfur atoms.

X-ray Crystallography : For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. For instance, the X-ray crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid revealed an extended, all-trans configuration of the molecule's backbone and detailed how molecules pack together through hydrogen bonding. researchgate.netmdpi.com This technique would be invaluable for confirming the precise solid-state conformation of this compound.

Table 1: Summary of Analytical Techniques for Structural Characterization

| Technique | Information Provided | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Number and type of hydrogen atoms, connectivity | Signals for aromatic protons, three distinct methylene groups, and a carboxylic acid proton |

| ¹³C NMR | Number and type of carbon atoms | Signals for aromatic carbons, aliphatic carbons, and a carbonyl carbon |

| IR Spectroscopy | Presence of functional groups | Broad O-H stretch, C=O stretch, C-S, C-Cl, and aromatic C=C bands |

| Mass Spectrometry | Molecular weight and formula | Molecular ion peak corresponding to C₁₀H₁₁ClO₂S and its isotopic distribution |

| X-ray Crystallography | 3D molecular structure and packing | Precise bond lengths, angles, and intermolecular forces in the solid state |

Chromatographic Methods for Quantitative Analysis in Biological Matrices

To quantify this compound in complex biological samples like plasma or urine, highly sensitive and selective chromatographic methods are required. The most common approaches involve liquid chromatography or gas chromatography coupled with mass spectrometry. mdpi.com

The general workflow includes:

Sample Preparation : This crucial first step aims to extract the analyte from the matrix and remove interferences. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. mdpi.com

Chromatographic Separation : High-performance liquid chromatography (HPLC) is often the method of choice for a non-volatile compound like this. A reversed-phase C18 column would likely be used to separate the compound from other matrix components based on its hydrophobicity. Gas chromatography (GC) could also be used, but would likely require a derivatization step to increase the volatility of the carboxylic acid group. mdpi.com

Detection : Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high selectivity and sensitivity, which allows for quantification at very low concentrations (ng/mL range). mdpi.com Isotope dilution, using a stable isotope-labeled version of the analyte as an internal standard, is often employed to achieve the highest accuracy and precision. mdpi.com

Table 2: Hypothetical HPLC-MS/MS Method for Quantification

| Parameter | Example Condition |

|---|---|

| Chromatography | Reversed-Phase HPLC |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Monitored Transition | Specific parent ion to daughter ion fragmentation for the analyte |

Computational Chemistry and Molecular Modeling Techniques

Computational techniques are powerful tools for predicting and understanding the molecular behavior of this compound, particularly its interaction with potential biological targets.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein's active site. nih.gov This technique is instrumental in structure-based drug design. For a molecule like this compound, docking studies could be used to screen potential protein targets and hypothesize its binding mode. The simulation calculates a docking score, which estimates the binding affinity, and reveals key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.gov

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. rsc.org An MD simulation calculates the motion of atoms in the system over time, providing insights into the stability of the ligand-protein complex, the role of solvent molecules, and any conformational changes in the protein or ligand upon binding. Research on the closely related compound 4-phenylsulfanyl-butyric acid has utilized the Automated Topology Builder (ATB) to develop force fields necessary for such MD simulations. uq.edu.au These simulations can validate docking poses and provide a more profound understanding of the binding thermodynamics.

QSAR and pharmacophore modeling are ligand-based computational methods used when a 3D structure of the target is unknown or when analyzing a series of active compounds.

Pharmacophore Modeling : This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. A consensus pharmacophore model can be built from multiple active ligands to create a more reliable filter for screening large chemical libraries for new, potentially active compounds. nih.gov

QSAR : QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their measured biological activities. By developing a QSAR model, researchers can predict the activity of new, unsynthesized analogs of this compound, thereby guiding synthetic efforts toward more potent compounds.

Future Perspectives and Emerging Research Directions

Novel Therapeutic Applications for 4-(4-Chloro-phenylsulfanyl)-butyric Acid and its Derivatives

The therapeutic potential of this compound and its derivatives is largely predicated on its likely activity as a modulator of PPARs. PPARs are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation. mdpi.commdpi.comnih.gov There are three main isoforms—PPARα, PPARγ, and PPARβ/δ—each with distinct tissue distribution and primary functions. mdpi.com

Metabolic and Cardiovascular Diseases: PPARα agonists, such as fibrates, are established treatments for dyslipidemia. nih.gov PPARγ agonists, like thiazolidinediones (TZDs), are potent insulin (B600854) sensitizers used for type 2 diabetes. wikipedia.org Dual PPARα/γ agonists have been developed to address both lipid abnormalities and insulin resistance simultaneously. mdpi.comresearchgate.net Given its structure, this compound could be investigated for similar activities, potentially offering a new tool for managing metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis. mdpi.commdpi.com

Inflammatory and Autoimmune Diseases: PPARs, particularly PPARγ, have significant anti-inflammatory properties. mdpi.comnih.gov They can suppress the expression of pro-inflammatory genes and are implicated in the regulation of immune cells like macrophages and dendritic cells. nih.gov This opens up possibilities for developing derivatives of this compound for chronic inflammatory conditions and autoimmune diseases. mdpi.com

Oncology: Butyric acid and its derivatives, such as 4-phenylbutyric acid (PBA), are known histone deacetylase (HDAC) inhibitors that can induce cancer cell cycle arrest, differentiation, and apoptosis. nih.govscispace.com The antitumor effects of PBA have been noted in gastric and prostate cancer cells. nih.gov Furthermore, PPARγ activation can inhibit tumor growth through various signaling pathways. researchgate.net Therefore, derivatives of this compound could be explored as anti-neoplastic agents, either through PPAR modulation, HDAC inhibition, or a combination of both mechanisms. researchgate.netnih.gov

Neurodegenerative Diseases: Emerging evidence suggests a role for PPARγ agonists in neuroprotection by mitigating neuroinflammation, oxidative stress, and mitochondrial dysfunction, which are hallmarks of many neurodegenerative disorders. mdpi.com While clinical translation has been challenging due to poor brain penetration of existing drugs, novel, brain-penetrant PPARγ agonists are being developed. mdpi.com This presents a potential, albeit speculative, therapeutic avenue for derivatives of the this compound class.

Table 1: Potential Therapeutic Targets for this compound and its Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Investigated Diseases for Related Compounds |

|---|---|---|

| Metabolic Diseases | PPARα, PPARγ | Type 2 Diabetes, Dyslipidemia, NAFLD. mdpi.commdpi.com |

| Inflammation | PPARγ, NF-κB | Chronic Inflammatory Diseases, Autoimmune Disorders. mdpi.comnih.gov |

| Oncology | PPARγ, HDACs | Gastric Cancer, Prostate Cancer, Leukemia. nih.govresearchgate.netnih.gov |

| Neurodegeneration | PPARγ | Alzheimer's Disease, Parkinson's Disease. mdpi.com |

Integration with Combination Therapies

The future of many targeted therapies lies in their integration into combination regimens to enhance efficacy, overcome resistance, and reduce toxicity. For a compound like this compound, particularly in oncology, combination strategies are a promising direction.

PPARγ agonists have been shown to potentially synergize with various anticancer treatments. mdpi.com For instance, they can sensitize tumor cells to chemotherapy and targeted therapies. mdpi.com In chronic myeloid leukemia (CML), the combination of PPARγ ligands with tyrosine kinase inhibitors (TKIs) has shown promise in targeting resistant leukemic stem cells. mdpi.com

Similarly, butyric acid derivatives have been found to work cooperatively with DNA-specific antineoplastic agents like daunorubicin, leading to prolonged survival in animal models of leukemia. nih.gov The rationale is that different mechanisms of action—for example, the cell-cycle arrest induced by a PPAR modulator or HDAC inhibitor and the DNA damage caused by a cytotoxic agent—can lead to a more potent antitumor effect.

Table 2: Potential Combination Therapy Strategies

| Primary Agent Class | Combination Partner | Rationale for Combination |

|---|---|---|

| PPARγ Agonist | Tyrosine Kinase Inhibitors (e.g., for CML) | Sensitizes resistant cancer stem cells to targeted therapy. mdpi.com |

| PPARγ Agonist | Conventional Chemotherapy | Enhances cytotoxic effects and may overcome drug resistance. mdpi.com |

| Butyric Acid Derivative | DNA-damaging Agents (e.g., Daunorubicin) | Synergistic inhibition of cancer cell growth and induction of apoptosis. nih.gov |

| PPARγ Agonist | Immunotherapy | Modulates the tumor microenvironment to be less inflammatory, potentially improving response to immune checkpoint inhibitors. researchgate.net |

Exploration of Advanced Drug Delivery Systems

A significant hurdle for many promising therapeutic compounds, including butyric acid derivatives and some PPAR agonists, is their suboptimal pharmacokinetic profile. Butyric acid itself has a very short half-life. Advanced drug delivery systems (DDS) offer a strategy to overcome these limitations. nih.gov

Nanoparticle-Based Delivery: Nanoparticles (NPs) are being extensively explored as carriers for targeted drug delivery. nih.govnih.gov For a compound like this compound, encapsulation into NPs could:

Enhance Solubility and Stability: Protect the compound from degradation and improve its bioavailability.

Enable Targeted Delivery: Functionalizing the surface of nanoparticles with specific ligands can direct them to particular tissues or cell types (e.g., cancer cells or inflamed tissues), thereby increasing efficacy and reducing systemic side effects. nih.govresearchgate.net

Provide Controlled Release: The composition of the nanoparticle can be tuned to release the drug in a sustained manner, maintaining therapeutic concentrations over a longer period. nih.gov

Recent research has highlighted the potential of PPARα- and PPARγ-targeted NP drug delivery systems for treating conditions like metabolic steatohepatitis (MASH). nih.govnih.gov Liposomes and polymeric nanoparticles are common platforms being investigated for this purpose. nih.gov For lung diseases, inhaled drug-incorporated nanoparticles are being considered as a novel approach to maximize local drug concentration while minimizing systemic exposure. wikipedia.org

Table 3: Advanced Drug Delivery Systems for Related Compounds

| Delivery System | Carrier Material | Potential Advantages |

|---|---|---|

| Polymeric Nanoparticles | PLGA (Poly Lactic-co-Glycolic Acid) | Biocompatible, biodegradable, sustained drug release. |

| Liposomes | Phospholipid Bilayers | Can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeting. nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Solid Lipids | High stability, controlled release, potential for oral and topical delivery. |

| Prodrugs | Chemical conjugation to a carrier molecule | Improved physicochemical properties and targeted release at the site of action. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Chloro-phenylsulfanyl)-butyric acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves introducing the sulfanyl group via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 4-chlorothiophenol) can react with bromo- or chloro-butyric acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Catalytic systems like FeCl₃ (used in analogous chlorination reactions) may enhance efficiency . Purity is monitored via TLC or HPLC, and yields are improved by optimizing molar ratios, solvent polarity, and reaction time.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.

- NMR spectroscopy (¹H/¹³C) to confirm the sulfanyl linkage and aromatic substitution patterns (e.g., δ ~3.5 ppm for –SCH₂– protons).

- Mass spectrometry (HRMS) for molecular ion validation .

Q. What are the solubility profiles and stability considerations for this compound in aqueous and organic solvents?

- Methodology : Determine solubility experimentally via gravimetric analysis. For example:

- Prepare saturated solutions in buffers (pH 2–10) and organic solvents (e.g., DMSO, ethanol).

- Monitor stability under UV light and varying temperatures (4°C, 25°C) using HPLC to detect degradation products.

- Reference solubility data for structurally similar acids (e.g., 4-(2,4,5-Trichlorophenoxy)butyric acid shows higher solubility in polar aprotic solvents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfanyl group incorporation?

- Methodology :

- Use design of experiments (DoE) to test variables: temperature (40–100°C), catalyst loading (e.g., FeCl₃ at 0.1–5 mol%), and solvent (DMF vs. THF).

- Monitor intermediates via in-situ FTIR to detect undesired oxidation (e.g., sulfoxide/sulfone formation).

- Purify via flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound .

Q. What in vitro or in vivo models are appropriate for evaluating the bioactivity of this compound?

- Methodology : For anti-inflammatory or metabolic studies:

- In vitro : LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression (dose range: 1–100 µM).

- In vivo : Rodent models (e.g., carrageenan-induced paw edema) with oral administration (10–50 mg/kg). Include positive controls (e.g., indomethacin) and validate via ELISA or histopathology .

Q. How should researchers address contradictions in reported solubility or bioactivity data?

- Methodology :

- Replicate experiments under standardized conditions (e.g., pH, temperature).

- Cross-validate using orthogonal techniques: compare HPLC purity with Karl Fischer titration for water content.

- Review synthesis protocols for potential impurities (e.g., unreacted thiols or oxidized derivatives) that may skew bioactivity results .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.